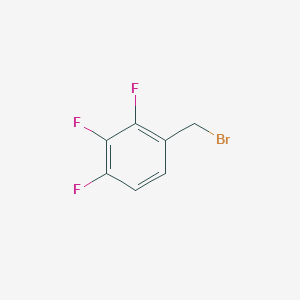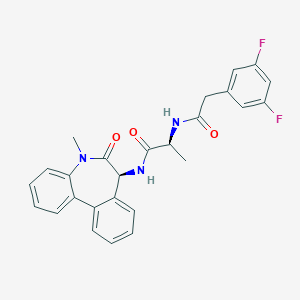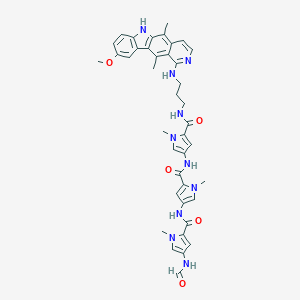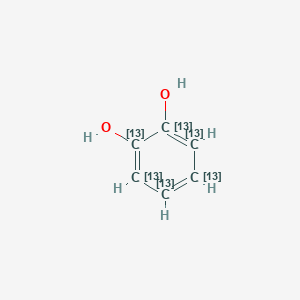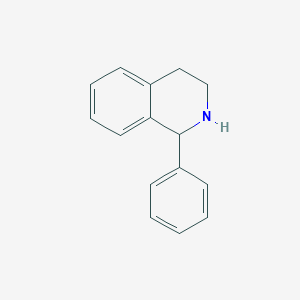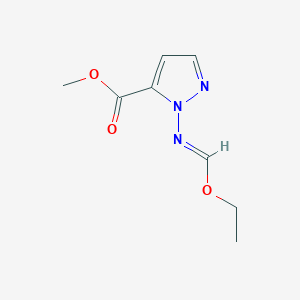
(E)-methyl 1-(ethoxymethyleneamino)-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-methyl 1-(ethoxymethyleneamino)-1H-pyrazole-5-carboxylate, commonly known as MEPC, is an organic compound that has gained considerable attention in the field of medicinal chemistry due to its potential therapeutic applications. MEPC belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties.
作用機序
The exact mechanism of action of MEPC is not fully understood. However, several studies have suggested that it may act through multiple pathways. MEPC has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in tumor growth and metastasis. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Moreover, MEPC has been reported to activate the AMPK signaling pathway, which plays a crucial role in glucose metabolism and energy homeostasis.
生化学的および生理学的効果
MEPC has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. MEPC has also been found to increase the levels of glutathione, a potent antioxidant, in cells. Additionally, MEPC has been shown to inhibit the activity of certain enzymes, such as α-amylase and α-glucosidase, which are involved in the digestion of carbohydrates.
実験室実験の利点と制限
MEPC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess potent pharmacological properties. Moreover, MEPC has been found to be stable under various conditions, which makes it suitable for storage and transportation. However, there are also some limitations to using MEPC in lab experiments. For example, its solubility in water is relatively low, which may affect its bioavailability. Additionally, more studies are needed to investigate its potential toxicity and side effects.
将来の方向性
There are several future directions for research on MEPC. One area of interest is the development of more potent and selective analogs of MEPC. Another area of research is the investigation of the molecular mechanisms underlying its pharmacological effects. Moreover, more studies are needed to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of new drug delivery systems for MEPC may improve its bioavailability and efficacy.
合成法
MEPC can be synthesized using a simple and efficient method. The synthesis involves the reaction between ethyl acetoacetate and hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with methyl iodide to yield MEPC. The purity of the compound can be improved by recrystallization from ethanol.
科学的研究の応用
MEPC has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. MEPC has been reported to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-diabetic properties by reducing blood glucose levels and improving insulin sensitivity. Additionally, MEPC has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
CAS番号 |
150017-65-5 |
|---|---|
製品名 |
(E)-methyl 1-(ethoxymethyleneamino)-1H-pyrazole-5-carboxylate |
分子式 |
C8H11N3O3 |
分子量 |
197.19 g/mol |
IUPAC名 |
methyl 2-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-6-10-11-7(4-5-9-11)8(12)13-2/h4-6H,3H2,1-2H3/b10-6+ |
InChIキー |
OCMGUADAXLRPES-UXBLZVDNSA-N |
異性体SMILES |
CCO/C=N/N1C(=CC=N1)C(=O)OC |
SMILES |
CCOC=NN1C(=CC=N1)C(=O)OC |
正規SMILES |
CCOC=NN1C(=CC=N1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



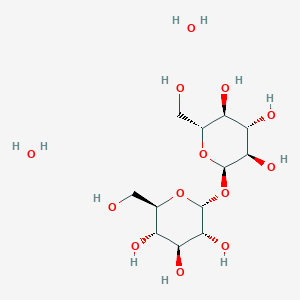
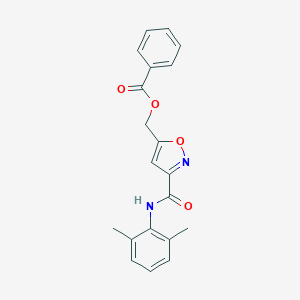
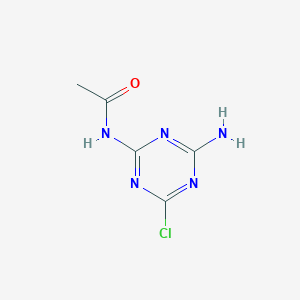
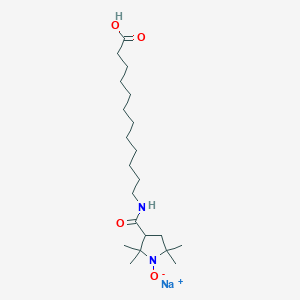
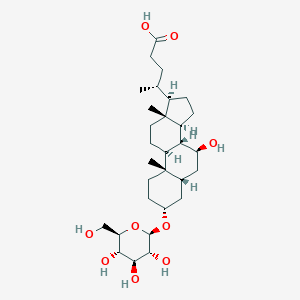
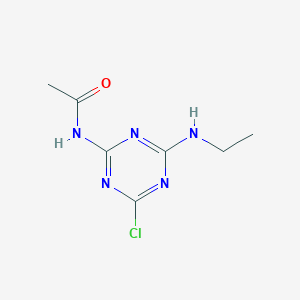
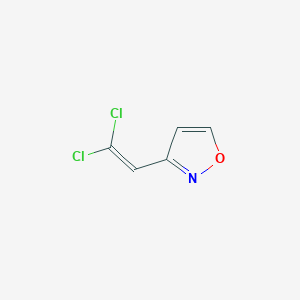
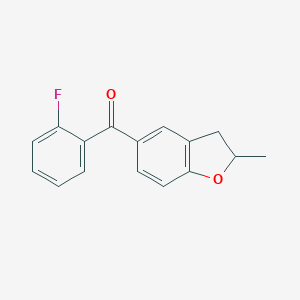
![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)
